(2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone: is a complex organic compound that features a furan ring substituted with dimethyl groups and a piperidine ring substituted with a methoxypyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-hexanedione in the presence of an acid catalyst.
Substitution with Dimethyl Groups: The furan ring is then methylated using methyl iodide and a strong base such as sodium hydride.
Formation of the Piperidine Ring: The piperidine ring can be synthesized from 1,5-diaminopentane through cyclization.
Attachment of the Methoxypyrrolidine Group: The methoxypyrrolidine group is introduced via nucleophilic substitution using 3-methoxypyrrolidine and an appropriate leaving group.
Coupling of the Two Rings: The final step involves coupling the dimethylfuran and methoxypyrrolidine-substituted piperidine through a carbonylation reaction using a reagent like phosgene or a similar carbonyl donor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxypyrrolidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For example, the piperidine ring is a common motif in many pharmaceuticals, and modifications to this structure could lead to new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dimethylfuran-3-yl)(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)methanone
- (2,5-Dimethylfuran-3-yl)(4-(3-aminopyrrolidin-1-yl)piperidin-1-yl)methanone
- (2,5-Dimethylfuran-3-yl)(4-(3-chloropyrrolidin-1-yl)piperidin-1-yl)methanone
Uniqueness
What sets (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone apart is the presence of the methoxypyrrolidine group, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12-10-16(13(2)22-12)17(20)18-7-4-14(5-8-18)19-9-6-15(11-19)21-3/h10,14-15H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJYFOSAJGYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.